6-Hydroxydelphinidin chloride
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Overview
Description
6-Hydroxydelphinidin chloride is a derivative of delphinidin, a naturally occurring anthocyanidin found in various fruits and vegetables. Delphinidin is known for its vibrant purple color and is a significant component of the pigments in berries, eggplants, and red wine . The compound this compound is characterized by its molecular formula C15H11O8.Cl and a molecular weight of 354.697 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydelphinidin chloride typically involves the hydroxylation of delphinidin. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the selective hydroxylation at the 6th position of the delphinidin molecule.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. These methods leverage the biosynthetic pathways of anthocyanins in plants, optimizing the production process for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxydelphinidin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with altered functional groups .
Scientific Research Applications
6-Hydroxydelphinidin chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of anthocyanins and their derivatives.
Biology: The compound is investigated for its antioxidant properties and its effects on cellular processes.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the food and cosmetic industries for its coloring properties and potential health benefits
Mechanism of Action
The mechanism of action of 6-Hydroxydelphinidin chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS), reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory enzymes and cytokines.
Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the mTOR-related pathway
Comparison with Similar Compounds
Delphinidin: The parent compound, known for its antioxidant and anticancer properties.
Cyanidin: Another anthocyanidin with similar antioxidant activities.
Malvidin: Known for its presence in red wine and its potential health benefits
Uniqueness: 6-Hydroxydelphinidin chloride is unique due to its specific hydroxylation at the 6th position, which may enhance its antioxidant and therapeutic properties compared to other anthocyanidins. This structural modification can influence its bioavailability and interaction with molecular targets, making it a valuable compound for further research and application .
Properties
Molecular Formula |
C15H11ClO8 |
---|---|
Molecular Weight |
354.69 g/mol |
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O8.ClH/c16-7-1-5(2-8(17)13(7)21)15-10(19)3-6-11(23-15)4-9(18)14(22)12(6)20;/h1-4H,(H6-,16,17,18,19,20,21,22);1H |
InChI Key |
PYSCZYSGHGBKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O.[Cl-] |
Origin of Product |
United States |
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